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For Researchers, Scientists, and Drug Development Professionals

Core Target Profile of Brd-IN-3: A Potent PCAF
Bromodomain Inhibitor
Brd-IN-3 has emerged as a highly potent and selective chemical probe for the bromodomain of

p300/CBP-associated factor (PCAF), also known as KAT2B. It also demonstrates activity

against the structurally related bromodomain of GCN5 (General Control Nonderepressible 5),

also known as KAT2A, and the BCL6 corepressor, FALZ (also known as BCL6B). This

technical guide provides a comprehensive overview of the target proteins of Brd-IN-3, including

quantitative binding data, detailed experimental protocols for key assays, and visualizations of

the associated signaling pathways.

Quantitative Target Engagement Data
The inhibitory activity and binding affinity of Brd-IN-3 for its primary and secondary targets

have been quantitatively characterized using various biophysical and cellular assays. The

following tables summarize the key quantitative data from the primary literature, providing a

clear comparison of its potency and selectivity.
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Target Protein Assay Type Value Reference

PCAF (KAT2B)

Homogeneous Time-

Resolved

Fluorescence (HTRF)

IC50 = 7 nM [1][2]

Isothermal Titration

Calorimetry (ITC)
KD = 78 nM [1][2]

GCN5 (KAT2A) BROMOscan® % Ctrl @ 1µM = 1.5 [3]

FALZ (BCL6B) BROMOscan® % Ctrl @ 1µM = 1 [3]

Table 1: Quantitative analysis of Brd-IN-3 binding to target proteins. The IC50 value indicates

the concentration of Brd-IN-3 required to inhibit 50% of the PCAF bromodomain activity in the

HTRF assay. The dissociation constant (KD) from the ITC assay represents the equilibrium

constant for the binding of Brd-IN-3 to the PCAF bromodomain. BROMOscan® data is

presented as a percentage of control, where a lower percentage indicates stronger binding.

Selectivity Profile of Brd-IN-3
The selectivity of a chemical probe is critical for its utility in target validation and downstream

biological studies. Brd-IN-3 has been profiled against a broad panel of human bromodomains,

demonstrating high selectivity for PCAF and GCN5.

The BROMOscan® platform, a competitive binding assay, was utilized to assess the selectivity

of Brd-IN-3 against a panel of 32 human bromodomains. At a concentration of 1 µM, Brd-IN-3
showed significant interaction only with PCAF, GCN5, and FALZ, with minimal or no binding to

other bromodomains, including the well-studied BET family members (BRD2, BRD3, BRD4).[3]

This high degree of selectivity makes Brd-IN-3 a valuable tool for specifically interrogating the

functions of the PCAF/GCN5 bromodomains.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the

characterization of Brd-IN-3's target interactions.
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Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for PCAF Inhibition
This assay is a proximity-based assay that measures the competitive binding of an inhibitor to

the PCAF bromodomain.

Materials:

Recombinant human PCAF bromodomain (tagged with GST)

Biotinylated histone H4 peptide containing an acetylated lysine (H4K16ac)

Europium cryptate-labeled anti-GST antibody (donor fluorophore)

Streptavidin-conjugated XL665 (acceptor fluorophore)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

Brd-IN-3 or other test compounds

384-well low-volume microplates

HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of Brd-IN-3 in the assay buffer.

In a 384-well plate, add the following components in order:

Brd-IN-3 or vehicle control.

GST-tagged PCAF bromodomain.

A pre-mixed solution of biotinylated H4K16ac peptide, Europium cryptate-labeled anti-GST

antibody, and Streptavidin-XL665.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the

binding reaction to reach equilibrium.

Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm

and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

The HTRF ratio (665 nm / 620 nm) is calculated. Inhibition of the PCAF-histone interaction

by Brd-IN-3 results in a decrease in the HTRF signal.

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

HTRF Assay Workflow

Prepare Reagents
(Brd-IN-3, PCAF, Peptide, Antibodies)

Dispense into
384-well Plate Incubate at RT Read HTRF Signal Data Analysis

(IC50 Calculation)

ITC Experimental Workflow

Prepare & Degas
Protein and Ligand

Load into ITC
Cell and Syringe Perform Titration Analyze Binding Isotherm

(KD, ΔH, n)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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